molecular formula C13H11N3 B182951 4-(1H-Benzimidazol-2-yl)aniline CAS No. 2963-77-1

4-(1H-Benzimidazol-2-yl)aniline

Cat. No.: B182951
CAS No.: 2963-77-1
M. Wt: 209.25 g/mol
InChI Key: VQFBXSRZSUJGOF-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)aniline is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemosensors for Aluminum Ions : A study designed anthracene/pyrene derivatives incorporating 2-(2-Aminophenyl)-1H-benzimidazole, which acted as efficient chemosensors for Al3+ ions, detectable in aqueous solutions and living cells (Shree et al., 2019).

  • Multikinase Inhibitor in Cancer : 2-Anilino-4-(benzimidazol-2-yl)-pyrimidines, synthesized from benzimidazole-substituted enaminone and arylguanidines, inhibited several cancer-related protein kinases, showing antiproliferative activity against various cancer cell lines (Determann et al., 2012).

  • Coordination Compounds in Crystallography : A cadmium(II) complex using 2-(1H-benzimidazol-2-yl)aniline as a ligand was synthesized, revealing a distorted octahedral geometry around the CdII atom, important for understanding molecular interactions (Kim & Kang, 2019).

  • Anticancer Agents : Benzimidazole-thiazole derivatives, including 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, were synthesized and tested against cancer cell lines, showing promising anticancer activity (Nofal et al., 2014).

  • Polymerisation Catalysts : Complexes formed with N-(1H-benzimidazol-2-ylmethyl)aniline variants and ZnII/CuII carboxylates were investigated for their catalytic activity in polymerization reactions, notably ring-opening polymerization of ϵ-caprolactone (Attandoh et al., 2014).

  • Synthesis of Fluoro-Benzimidazoles : Synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles from 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, a precursor to various pharmacologically relevant compounds (Menteşe et al., 2015).

  • Self-Aggregating Compounds for Anticancer Study : The self-aggregation of benzimidazole-triazole adducts, like N-((1-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-yl)methyl)aniline, was observed, with implications in anticancer research (Sahay & Ghalsasi, 2019).

  • Cytotoxicity and Antimicrobial Activity of Metal Complexes : PdII and PtII complexes with (1H-benzimidazol-2-ylmethyl)-N-phenyl-amines, potential antitumor compounds, were synthesized and evaluated for their cytotoxic and antimicrobial activities (Mansour & Abdel-Ghani, 2015).

  • Synthesis of Benzimidazoquinazolines : The compound facilitated an iodine-catalyzed metal-free oxidative cross-coupling reaction for synthesizing benzimidazo[1,2-c]quinazolines, involving complex chemical processes (Ambethkar et al., 2018).

  • Glycogen Phosphorylase Inhibitors : Certain derivatives of (benzimidazol-2-yl)-aniline acted as inhibitors of glycogen phosphorylase, with potential applications in diabetes management (Galal et al., 2016).

  • DNA Binding and Anticancer Activity : Schiff base copper(II) complexes with benzimidazole compounds, including 2-((1-R-1-H-benzimidazol-2-yl)phenyl-imino)naphthol, were synthesized and studied for DNA binding, cellular DNA lesion, and cytotoxicity, showing potential as anticancer agents (Paul et al., 2015).

  • Antioxidant Activities in Silver(I) Complexes : Bis(benzimidazol-2-ylmethyl)aniline derivatives in silver(I) complexes were studied for DNA-binding and antioxidant activities, indicating potential biomedical applications (Wu et al., 2014).

  • Antimicrobial Agents : Synthesized benzimidazole-2-carbamates showed promising results as antimicrobial agents against various bacterial and fungal strains (Raghunath & Viswanathan, 2014).

  • Platinum(II) Complexes with Antimicrobial and Anticancer Activity : Novel benzimidazole-platinum(II) complexes were synthesized and demonstrated moderate antimicrobial effects and potential anticancer activities (Doğan et al., 2021).

  • DNA Topoisomerase I Inhibitors : Certain 1H-benzimidazole derivatives, like 5-methyl-4-(1H-benzimidazole-2-yl)phenol, inhibited mammalian DNA topoisomerase I, a target for cancer therapeutics (Alpan, Gunes, & Topçu, 2007).

Future Directions

The benzimidazole derivatives, including “4-(1H-Benzimidazol-2-yl)aniline”, have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions in the study of this compound could involve exploring these pharmacological activities further.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFBXSRZSUJGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323237
Record name 4-(1H-Benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2963-77-1
Record name 2963-77-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403411
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1H-Benzoimidazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-BENZIMIDAZOL-2-YL)ANILINE
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Synthesis routes and methods I

Procedure details

In Scheme 4a, a 2-aminophenol, 2-aminothiophenol or 2-aminoaniline derivative 4a is heated with an appropriately substituted 4-aminobenzoic acid 4b in polyphosphoric acid at about 170° C. to 200° C. for 4–10 hr, preferably 190° C. for 6 hr, to yield the corresponding 4-benzoxazol-2-yl-phenylamine, 4-benzothiazol-2-yl-phenylamine, or 4-benzimidazol-2-yl-phenylamine derivatives 1e4.
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substituted 4-aminobenzoic acid
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polyphosphoric acid
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Synthesis routes and methods II

Procedure details

This intermediate was prepared according to the procedure given in E. Acalade et al., J. Org. Chem. 52:5009-15 (1987). A mixture of 3.21 g (0.0247 moles) of O-phenylenediamine, 3.93 g (0.0287 moles) of 4-aminobenzoic acid and 42 g of polyphosphoric acid was heated to 195° C. for 5 hours. After cooling to room temperature, the reaction mixture was diluted with 180 mL of water and basified to pH 8 with solid potassium carbonate. The resulting precipitate was collected, washed with water and dried to give 4.56 g of product.
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3.93 g
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polyphosphoric acid
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42 g
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180 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 4-(1H-Benzo[d]imidazol-2-yl)aniline in medicinal chemistry?

A1: Research suggests that derivatives of 4-(1H-Benzo[d]imidazol-2-yl)aniline exhibit promising biological activities, particularly against specific viral infections and cancer cell growth. For instance, a study explored the synthesis of various derivatives with potential anti-HCV (Hepatitis C Virus) activity. [] Another study investigated Ruthenium (II) complexes incorporating 4-(1H-Benzo[d]imidazol-2-yl)aniline as a ligand for their antiproliferative activity against Human cervical carcinoma cells (HeLa). [] These studies highlight the potential of this compound as a scaffold for developing novel therapeutic agents.

Q2: How can 4-(1H-Benzo[d]imidazol-2-yl)aniline be chemically modified to generate diverse derivatives?

A2: 4-(1H-Benzo[d]imidazol-2-yl)aniline possesses versatile reactive sites that allow for various chemical transformations. For example, it readily reacts with maleic anhydride to yield an α,β-unsaturated carboxylic acid, which can be further cyclized with hydrazine derivatives to produce pyrazole derivatives. [] Additionally, it reacts with pyrazolecarbaldehydes to form Schiff bases, further expanding its structural diversity. [] These modifications can potentially alter the compound's pharmacological properties, allowing for the fine-tuning of desired biological activities.

Q3: What analytical techniques are commonly employed to characterize 4-(1H-Benzo[d]imidazol-2-yl)aniline and its derivatives?

A3: Characterizing the synthesized compounds for their purity and structural confirmation relies heavily on spectroscopic methods. Researchers frequently utilize techniques like Infrared (IR) Spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, ] These methods provide valuable information about the compound's functional groups, proton environments, and molecular weight, confirming its structure and purity.

Q4: How do the structural modifications of 4-(1H-Benzo[d]imidazol-2-yl)aniline affect its biological activity?

A4: While specific structure-activity relationships are still under investigation, preliminary findings suggest that the nature and position of substituents on the 4-(1H-Benzo[d]imidazol-2-yl)aniline scaffold can significantly influence its biological activity. For example, in the study investigating Ru(II) complexes, variations in the benzimidazole substituents significantly affected the complex's cytotoxicity against HeLa cells. [] This highlights the importance of systematic SAR studies to optimize the desired biological effect and minimize potential off-target activities.

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